molecular formula C11H14ClNO4 B3369537 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride CAS No. 2376143-22-3

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No. B3369537
CAS RN: 2376143-22-3
M. Wt: 259.68 g/mol
InChI Key: ZCXSTXZWTSZMNY-UHFFFAOYSA-N
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Description

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride, also known as ACEBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has been shown to exhibit anti-inflammatory and antioxidant properties. The compound has also been shown to modulate the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits low toxicity, making it a safe compound to work with. However, one limitation of 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride. One area of interest is in the development of novel anti-cancer drugs based on the compound. Researchers are also interested in studying the compound's potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride and its effects on the body.
In conclusion, 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for researchers studying cancer, inflammation, and other diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in medicine.

Scientific Research Applications

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of drug discovery. 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride has been shown to exhibit promising activity against certain types of cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTXZWTSZMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride

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